molecular formula C26H28ClN5 B12216260 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12216260
M. Wt: 446.0 g/mol
InChI Key: DLTSGCHYFWQNDU-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with tert-butyl, chlorophenyl, and phenylpiperazinyl groups

Preparation Methods

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, and phenylpiperazinyl substituents. Common reagents and conditions used in these reactions include:

    Starting Materials: Pyrazolo[1,5-a]pyrimidine, tert-butyl chloride, 4-chlorophenylboronic acid, and 4-phenylpiperazine.

    Reaction Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are often employed to introduce the chlorophenyl group. The tert-butyl group can be introduced via alkylation reactions using tert-butyl chloride. The phenylpiperazinyl group is typically introduced through nucleophilic substitution reactions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.

    Industry: It is utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

    5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine: Lacks the phenylpiperazinyl group, resulting in different biological activity.

    3-(4-Chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the tert-butyl group, affecting its chemical stability and reactivity.

    5-Tert-butyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the chlorophenyl group, altering its interaction with biological targets.

Properties

Molecular Formula

C26H28ClN5

Molecular Weight

446.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H28ClN5/c1-26(2,3)23-17-24(31-15-13-30(14-16-31)21-7-5-4-6-8-21)32-25(29-23)22(18-28-32)19-9-11-20(27)12-10-19/h4-12,17-18H,13-16H2,1-3H3

InChI Key

DLTSGCHYFWQNDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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